molecular formula C18H24N2O3S B2854093 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-phenylethyl)acetamide CAS No. 868215-80-9

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2854093
CAS No.: 868215-80-9
M. Wt: 348.46
InChI Key: RXVSOCNCOAJAOI-UHFFFAOYSA-N
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Description

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that includes a thiomorpholine ring, diethyl groups, and a phenethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiomorpholine ring, introduction of diethyl groups, and coupling with phenethylacetamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-diethyl-3,5-dioxo-4-thiomorpholinyl)-N-(4-fluorobenzyl)acetamide
  • 2-(2,6-diethyl-3,5-dioxo-4-thiomorpholinyl)-N-(4-methylbenzyl)acetamide

Uniqueness

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-3-14-17(22)20(18(23)15(4-2)24-14)12-16(21)19-11-10-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVSOCNCOAJAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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